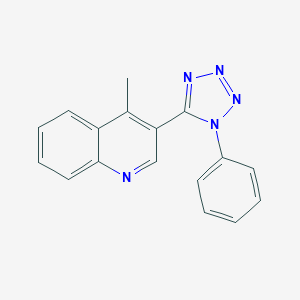
4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTQ and is a heterocyclic compound that contains a quinoline ring and a tetrazole ring.
Mécanisme D'action
The mechanism of action of MPTQ is not fully understood. However, studies have shown that MPTQ can inhibit the activity of DNA topoisomerase I, which is an enzyme that is essential for DNA replication and transcription. MPTQ can also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
MPTQ has been shown to have several biochemical and physiological effects. Studies have shown that MPTQ can induce cell cycle arrest and apoptosis in cancer cells. MPTQ can also inhibit the growth of bacteria by disrupting their cell membrane. Additionally, MPTQ has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of MPTQ is its potent antitumor and antibacterial activity. MPTQ can be used in the development of new drugs for the treatment of cancer and bacterial infections. However, one of the limitations of MPTQ is its potential toxicity. MPTQ can be toxic to normal cells at high concentrations, and its toxicity needs to be carefully evaluated before its use in clinical settings.
Orientations Futures
There are several future directions for the research on MPTQ. One of the significant directions is the development of new drugs based on MPTQ. Researchers can modify the structure of MPTQ to improve its potency and reduce its toxicity. Additionally, further studies are needed to understand the mechanism of action of MPTQ fully. The potential applications of MPTQ in the field of photodynamic therapy also need to be explored further. Overall, MPTQ has significant potential in various fields of scientific research, and further studies are needed to fully realize its potential.
Conclusion:
In conclusion, MPTQ is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MPTQ is well-established, and the compound can be synthesized with high purity and yield. MPTQ has potential applications in the development of new drugs for the treatment of cancer and bacterial infections. However, its potential toxicity needs to be carefully evaluated before its use in clinical settings. There are several future directions for the research on MPTQ, and further studies are needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of MPTQ involves the reaction of 4-methylquinoline-3-carboxylic acid with sodium azide and triphenylphosphine. The resulting compound is then reacted with phenyl isocyanate to produce MPTQ. The synthesis method of MPTQ is well-established, and the compound can be synthesized with high purity and yield.
Applications De Recherche Scientifique
MPTQ has potential applications in various fields of scientific research. One of the significant applications of MPTQ is in the development of new drugs. MPTQ has been shown to have potent antitumor activity and can inhibit the growth of cancer cells. MPTQ has also been shown to have antibacterial activity and can be used in the development of new antibiotics. Additionally, MPTQ has been shown to have potential applications in the field of photodynamic therapy, where it can be used to selectively target cancer cells.
Propriétés
Nom du produit |
4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline |
|---|---|
Formule moléculaire |
C17H13N5 |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
4-methyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C17H13N5/c1-12-14-9-5-6-10-16(14)18-11-15(12)17-19-20-21-22(17)13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
UWARCLXFLOBQRZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC2=CC=CC=C12)C3=NN=NN3C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C=NC2=CC=CC=C12)C3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)




![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)
